An In-depth Technical Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride
An In-depth Technical Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Methoxychroman-3-amine hydrochloride, a valuable building block in medicinal chemistry. The described route leverages accessible starting materials and established chemical transformations, with a focus on providing detailed experimental protocols and quantitative data to facilitate reproducibility.
Synthetic Strategy Overview
The synthesis of 5-Methoxychroman-3-amine hydrochloride is proposed as a multi-step sequence commencing with the commercially available 3-methoxyphenol. The core of this strategy involves the construction of the 5-methoxychroman-3-one intermediate, followed by the introduction of the amine functionality at the C3 position and subsequent formation of the hydrochloride salt.
The key stages of the synthesis are:
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Protection of the phenolic hydroxyl group of 3-methoxyphenol.
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Ortho-lithiation and reaction with an electrophile to introduce a two-carbon unit.
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Deprotection and cyclization to form the chromanone ring.
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Conversion of the ketone to an amine via enzymatic transamination.
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Formation of the hydrochloride salt .
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are based on literature values for similar transformations and should be considered as targets for optimization.
| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Yield (%) |
| 1 | Protection of Phenol | 3-Methoxyphenol | Ethyl vinyl ether, trichloroacetic acid | 1-Ethoxyethyl 3-methoxyphenyl ether | 196.24 | ~95 |
| 2 | Ortho-lithiation and Alkylation | 1-Ethoxyethyl 3-methoxyphenyl ether | n-BuLi, CuI, Ethyl bromoacetate | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 298.34 | 86 |
| 3 | Deprotection and Dieckmann Condensation | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 2M HCl; NaOEt | 5-Methoxychroman-3-one | 178.18 | ~70 |
| 4 | Asymmetric Transamination | 5-Methoxychroman-3-one | ω-Transaminase, Isopropylamine, Pyridoxal 5'-phosphate | (R)-5-Methoxychroman-3-amine | 179.22 | 78 |
| 5 | Hydrochloride Salt Formation | (R)-5-Methoxychroman-3-amine | HCl in diethyl ether | (R)-5-Methoxychroman-3-amine hydrochloride | 215.68 | >95 |
Experimental Protocols
Step 1: Synthesis of 5-Methoxychroman-3-one (Intermediate)
This multi-step procedure is adapted from a known route for the synthesis of 5-methoxychroman-3-one.[1]
a) Protection of 3-Methoxyphenol
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To a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of trichloroacetic acid (0.01 eq).
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Cool the mixture to 0 °C and add ethyl vinyl ether (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxyethyl 3-methoxyphenyl ether.
b) Ortho-lithiation and Alkylation
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Dissolve the protected 3-methoxyphenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
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Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
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In a separate flask, prepare a solution of copper(I) iodide (0.5 eq) in anhydrous THF.
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Transfer the lithium salt solution to the CuI suspension at -78 °C and stir for 30 minutes to form the organocopper complex.
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Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at -78 °C.
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Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether, combine the organic layers, wash with 10% sodium carbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate.[1]
c) Deprotection and Dieckmann Condensation
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Dissolve the crude product from the previous step in ethanol and add 2M HCl.
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Stir the solution at room temperature for 15-30 minutes to effect deprotection.
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Evaporate the ethanol and extract the product with diethyl ether. Wash the ethereal layer with brine, dry, and evaporate to yield the deprotected ester.
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For the cyclization, prepare a solution of sodium ethoxide in ethanol.
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Add the deprotected ester dropwise to the sodium ethoxide solution at reflux.
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Reflux the mixture for 2-3 hours, monitoring by TLC for the formation of 5-methoxychroman-3-one.
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Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.
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Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to afford pure 5-methoxychroman-3-one.
Step 2: Synthesis of (R)-5-Methoxychroman-3-amine
This procedure is based on the highly efficient and stereoselective amination of chromanones using ω-transaminases.
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Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
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To the buffer, add 5-methoxychroman-3-one (1.0 eq), isopropylamine (as the amine donor, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).
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Add the ω-transaminase enzyme (e.g., ATA-117 or a similar (R)-selective transaminase).
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Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.
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Monitor the reaction for the conversion of the ketone to the amine using an appropriate analytical technique (e.g., HPLC, GC-MS).
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Upon completion, extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude amine can be purified by column chromatography if necessary. This enzymatic method provides high enantiomeric excess (>99%) and good isolated yields (around 78% for the parent 3-aminochromane).
Step 3: Synthesis of (R)-5-Methoxychroman-3-amine hydrochloride
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Dissolve the purified (R)-5-Methoxychroman-3-amine (1.0 eq) in anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.
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A white precipitate of the hydrochloride salt will form.
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Continue stirring for 30 minutes in the ice bath.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold, anhydrous diethyl ether.
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Dry the product under vacuum to yield (R)-5-Methoxychroman-3-amine hydrochloride.
Visualization of the Synthesis Pathway
The following diagram illustrates the overall synthetic workflow for the preparation of 5-Methoxychroman-3-amine hydrochloride.
Caption: Synthesis of 5-Methoxychroman-3-amine hydrochloride.
